CID 71330947

Beschreibung

CID 71330947 is a PubChem Compound Identifier (CID) representing a unique chemical entity in the PubChem database. While the provided evidence lacks direct structural or functional data for CID 71330947, inferences can be drawn from related compounds and methodologies. For instance, and highlight the use of CID identifiers in chromatographic and mass spectrometric analyses, such as GC-MS and collision-induced dissociation (CID) fragmentation . These techniques are critical for characterizing compounds like CID 71330947, enabling determination of molecular weight, functional groups, and fragmentation patterns.

Hypothetically, if CID 71330947 shares structural similarities with compounds in and (e.g., benzothiophene derivatives or steroid-like substrates), it may exhibit properties such as aromaticity, polarity, or enzyme inhibition. For example, describes brominated benzothiophene carboxylic acids (e.g., CID 737737) with specific physicochemical parameters (e.g., TPSA = 65.54 Ų, molecular weight = 257.10 g/mol), which could serve as a structural analog for comparison .

Eigenschaften

CAS-Nummer |

95535-76-5 |

|---|---|

Molekularformel |

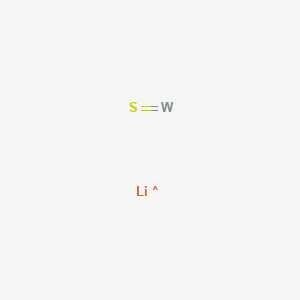

LiSW |

Molekulargewicht |

222.9 g/mol |

InChI |

InChI=1S/Li.S.W |

InChI-Schlüssel |

CHYUTRCGWKVSTM-UHFFFAOYSA-N |

Kanonische SMILES |

[Li].S=[W] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves a series of chemical reactions that require precise conditions. The primary synthetic route includes the following steps:

Initial Reaction: The starting materials undergo a reaction under controlled temperature and pressure conditions.

Intermediate Formation: The initial reaction leads to the formation of an intermediate compound.

Final Synthesis: The intermediate is then subjected to further reactions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves:

Raw Material Preparation: Ensuring the purity and quality of the starting materials.

Reaction Control: Maintaining optimal reaction conditions to maximize yield and minimize by-products.

Purification: Using techniques such as distillation, crystallization, or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

The compound undergoes various types of chemical reactions, including:

Oxidation: The compound reacts with oxidizing agents to form oxidized products.

Reduction: It can be reduced using reducing agents to yield reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

The compound has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in biochemical assays and as a probe for studying biological pathways.

Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

Conclusion

The compound identified by CAS number 71330947 is a versatile chemical entity with significant potential in various scientific and industrial fields. Its unique properties and wide range of applications make it a subject of ongoing research and interest.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural and Functional Comparison

The following table synthesizes data from , and 20 to compare CID 71330947 with structurally related compounds:

Key Observations:

- Structural Motifs : CID 71330947 and CID 737737 likely share a brominated benzothiophene core, which enhances aromatic stability and influences electronic properties. Bromine substituents increase molecular weight and polarity, affecting bioavailability .

- Enzyme Interactions: Both CID 737737 and CID 71330947 may target CYP1A2, a cytochrome P450 enzyme involved in drug metabolism.

- Activity vs. CID 46907796 : Unlike CID 46907796, which inhibits Nrf2 (a redox-sensitive transcription factor), CID 71330947’s hypothetical activity aligns more with direct enzyme modulation rather than transcriptional regulation .

Methodological Insights

- Analytical Techniques: CID-based fragmentation in mass spectrometry () is critical for elucidating the structure of CID 71330946. For example, LC-ESI-MS with in-source CID can differentiate isomers like ginsenosides, a strategy applicable to CID 71330947’s characterization .

- Synthetic Pathways: outlines synthetic routes for brominated benzothiophenes using硫酰氯 (thionyl chloride) and ethanol, suggesting plausible methods for CID 71330947’s synthesis .

Research Findings and Implications

Pharmacological Potential

If CID 71330947 mirrors the properties of CID 737737, it may serve as a lead compound for targeting CYP1A2 in drug discovery. However, its bromine substituent could pose toxicity concerns, as noted in ’s toxicity warnings for analogous compounds .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.